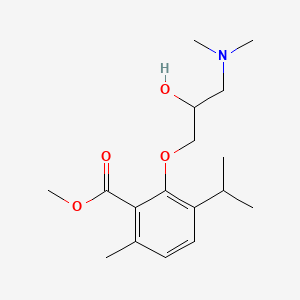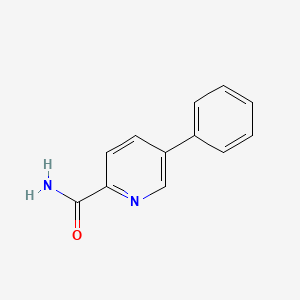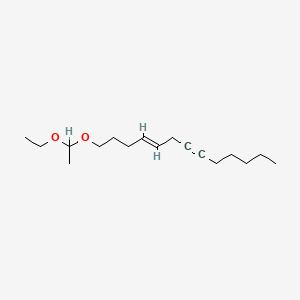
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylmethyl group substituted with a fluorine atom and an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine source such as potassium fluoride reacts with the phenyl ring.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for fluorination, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an inhibitor of specific enzymes involved in inflammation or cancer progression, thereby reducing the activity of these enzymes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1H-indole-1-acetic acid: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
4-Fluoro-3-phenyl-1H-indole-1-acetic acid: Similar structure but with different substitution patterns, leading to variations in properties.
3-((4-Chlorophenyl)phenylmethyl)-1H-indole-1-acetic acid: Chlorine substitution instead of fluorine, which may result in different reactivity and biological effects.
Uniqueness
3-((4-Fluorophenyl)phenylmethyl)-1H-indole-1-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine substitution often enhances the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for research and development in various fields.
Propiedades
Número CAS |
53924-15-5 |
|---|---|
Fórmula molecular |
C23H18FNO2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-[3-[(4-fluorophenyl)-phenylmethyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18FNO2/c24-18-12-10-17(11-13-18)23(16-6-2-1-3-7-16)20-14-25(15-22(26)27)21-9-5-4-8-19(20)21/h1-14,23H,15H2,(H,26,27) |
Clave InChI |
VNRNQFRKPNMWBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C3=CN(C4=CC=CC=C43)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)













